

# Application Notes and Protocols for Pigment Red 264 in Printing Inks

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Pigment Red 264** (C.I. 561300) in the formulation of high-performance printing inks. This document outlines the pigment's key properties, detailed experimental protocols for ink formulation and performance evaluation, and a logical workflow to guide the user through the process.

**Pigment Red 264** is a high-performance diketopyrrolo-pyrrole (DPP) pigment known for its brilliant bluish-red shade, exceptional lightfastness, and excellent resistance to heat and chemicals.[1][2] These properties make it a suitable candidate for demanding printing applications, including packaging, automotive, and decorative inks, where durability and color fidelity are critical.[1][3][4][5] It is compatible with various printing processes such as offset, gravure, and flexography and can be formulated into solvent-based, water-based, and UV-curable ink systems.[2][4][5]

## **Properties of Pigment Red 264**

A summary of the essential quantitative data for **Pigment Red 264** is presented in Table 1. These properties are critical for determining the pigment's suitability for a specific ink formulation and application.

Table 1: Physical and Chemical Properties of Pigment Red 264



Property	Value	Test Method/Reference
C.I. Name	Pigment Red 264	[1][6]
C.I. Number	561300	[1][6]
CAS Number	88949-33-1	[1][6]
Chemical Class	Diketo-pyrrolo-pyrrole (DPP)	[1][7]
Molecular Formula	C30H20N2O2	[1][5]
Density	1.38 - 1.39 g/cm <sup>3</sup>	[1][4]
Specific Surface Area	31.4 - 99 m²/g	[1][4]
Oil Absorption	49 - 61 ml/100g	[1][4][6]
Heat Stability	300 - 320 °C	[1][4]
Lightfastness (BWS)	8 (Excellent)	[1][6][8]
Migration Resistance	5 (Excellent)	[1][4][6]
Acid Resistance	5 (Excellent)	[1][4][8]
Alkali Resistance	5 (Excellent)	[1][4][8]

## **Experimental Protocols**

The following sections provide detailed methodologies for the formulation of a printing ink incorporating **Pigment Red 264** and the subsequent evaluation of its performance.

## **Printing Ink Formulation and Dispersion**

The primary objective of this protocol is to achieve optimal dispersion of **Pigment Red 264** in a suitable ink vehicle to maximize color strength, gloss, and stability.[9]

Materials and Equipment:

#### Pigment Red 264

## Methodological & Application





- Ink Vehicle (e.g., solvent-based acrylic resin, water-based acrylic emulsion, UV-curable oligomer/monomer blend)
- Dispersing Agent (appropriate for the ink system)
- Solvent(s) (if applicable)
- Additives (e.g., waxes, defoamers)
- High-speed disperser with a Cowles blade
- Three-roll mill or bead mill
- Hegman gauge
- Viscometer
- Laboratory balance

#### Protocol:

- Premix Preparation:
  - Weigh the ink vehicle, dispersing agent, and solvent (if any) into a suitable container.
  - While mixing at low speed with the high-speed disperser, slowly add the weighed amount of **Pigment Red 264**. A typical starting concentration for a high-performance pigment like Red 264 is 15-25% by weight of the final ink formulation.
  - Gradually increase the speed of the disperser to ensure proper wetting of the pigment particles. Mix for 20-30 minutes or until a homogenous paste is formed.
- Dispersion (Milling):
  - Three-Roll Mill: Transfer the premix to a three-roll mill. Adjust the roller gaps to apply increasing shear force with each pass. The goal is to break down pigment agglomerates to their primary particle size. Multiple passes are typically required.



- Bead Mill: For larger batches or finer dispersions, a bead mill can be used. The mill should be charged with an appropriate grinding media (e.g., zirconium beads). The premix is passed through the mill until the desired particle size and dispersion quality are achieved.
- The efficiency of the dispersion process is crucial for the final ink properties.[10]
- Dispersion Quality Assessment:
  - Periodically take a sample from the mill and use a Hegman gauge to assess the fineness of grind. An acceptable grind is typically achieved when the pigment particle size is below 5 microns for many applications.
  - Continue milling until there is no further improvement in the Hegman gauge reading.
- Let-down:
  - Once the desired level of dispersion is achieved, transfer the pigment concentrate to a mixing vessel.
  - Slowly add the remaining ink vehicle and any other additives (e.g., waxes, rheology modifiers) under constant, low-shear agitation. This step is known as the "let-down" phase.
  - Mix until the ink is completely uniform.
- Final Ink Characterization:
  - Measure and record the viscosity of the final ink using a viscometer.
  - Adjust the viscosity with the appropriate solvent or vehicle if necessary, depending on the target printing process.

### Performance Evaluation of the Printed Ink Film

This section outlines the standard test methods for evaluating the key performance attributes of the printing ink formulated with **Pigment Red 264**.

Materials and Equipment:



- · Formulated printing ink
- Substrate (e.g., paper, plastic film)
- Laboratory printability tester or hand proofer
- Spectrophotometer/Colorimeter
- Glossmeter
- Lightfastness testing chamber with a filtered xenon arc lamp (as per ISO 12040)
- Chemical resistance testing supplies (cotton cloth, various solvents as per ASTM F2250/D5402)
- Blue Wool Scale (for lightfastness assessment)

#### Protocols:

- Print Application:
  - Prepare a print of the formulated ink on the chosen substrate using a laboratory printability tester or a hand proofer to a controlled film thickness.
  - Allow the printed sample to dry/cure completely according to the ink system's requirements before testing.
- · Colorimetric Properties:
  - Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b\*) of the printed ink film.
  - This provides a quantitative measure of the color shade and strength.
- Gloss:
  - Measure the gloss of the printed surface at a specified angle (e.g., 60°) using a glossmeter. Higher gloss values often indicate a better degree of pigment dispersion.



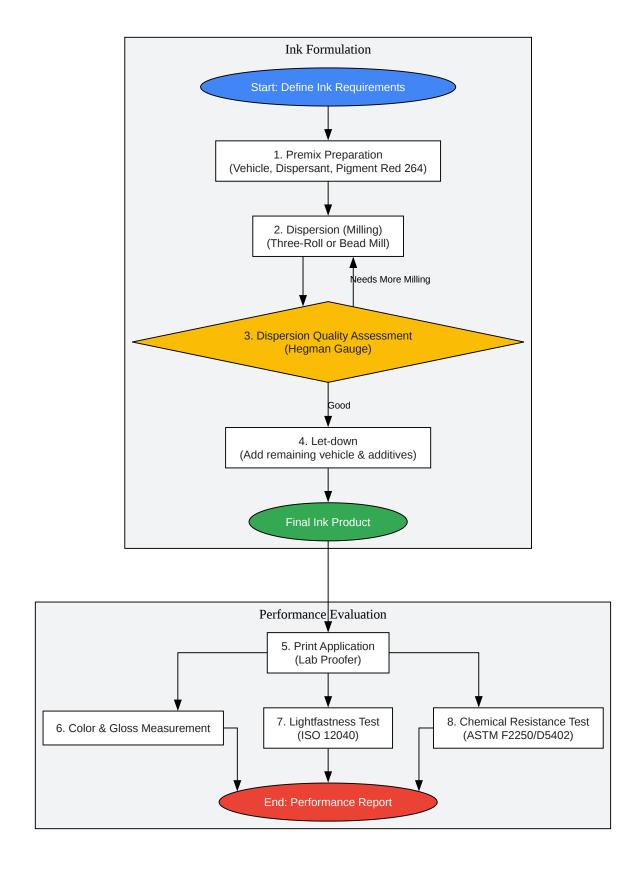
#### · Lightfastness:

- Expose the printed sample to a filtered xenon arc light source according to the procedures outlined in ISO 12040.[6][11][12]
- Simultaneously expose a set of Blue Wool standards (Scale 1-8).
- Periodically compare the fading of the printed sample to the fading of the Blue Wool standards.
- The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of color change.[11]
- · Chemical and Solvent Resistance:
  - Perform chemical resistance tests according to ASTM F2250 or a solvent rub test as described in ASTM D5402.[1][13][14]
  - This involves rubbing the printed surface with a cloth saturated with a specific chemical or solvent (e.g., water, alcohol, acid, alkali) for a specified number of cycles.
  - Evaluate the print for any signs of degradation, such as color transfer to the cloth,
    smudging, or loss of adhesion. The resistance is often rated on a scale.

# Visualized Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.





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Caption: Workflow for Printing Ink Formulation and Evaluation.



This diagram outlines the sequential steps for creating a printing ink with **Pigment Red 264**, from initial formulation to final performance testing.

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